2-Chloro-5-nitrophenol

Catalog No.
S1482495
CAS No.
619-10-3
M.F
C6H4ClNO3
M. Wt
173.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-nitrophenol

CAS Number

619-10-3

Product Name

2-Chloro-5-nitrophenol

IUPAC Name

2-chloro-5-nitrophenol

Molecular Formula

C6H4ClNO3

Molecular Weight

173.55 g/mol

InChI

InChI=1S/C6H4ClNO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H

InChI Key

BUMGQSCPTLELLS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)Cl

Synonyms

2-Chloro-5-nitro-phenol; NSC 212119;

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)Cl

Environmental Remediation:

2-Chloro-5-nitrophenol (2C5NP) is a chlorinated nitroaromatic compound, a class of pollutants known for their persistence and potential toxicity in the environment. Research has explored the potential of microorganisms to degrade 2C5NP as a means for bioremediation. A study published in the National Institutes of Health's PubMed Central database identified a bacterial strain, Cupriavidus sp. strain CNP-8, capable of utilizing 2C5NP as its sole carbon and energy source. This research highlights the potential of bioremediation strategies using specific bacterial strains to remove 2C5NP from contaminated environments [].

Understanding Microbial Degradation Pathways:

Further research focuses on understanding the mechanisms by which microbes like Cupriavidus sp. strain CNP-8 degrade 2C5NP. This knowledge can be crucial for developing more effective bioremediation strategies. Studies are ongoing to elucidate the specific enzymes and metabolic pathways involved in the degradation process [].

2-Chloro-5-nitrophenol is an organic compound classified as a chlorinated nitroaromatic pollutant. Its chemical formula is C₆H₄ClNO₃, and it has a molecular weight of approximately 173.55 g/mol. This compound features a chlorine atom and a nitro group attached to a phenolic ring, specifically at the 2 and 5 positions, respectively. It appears as a solid with a melting point ranging from 119 to 121 °C and is known for its moderate solubility in water and various organic solvents . Due to its structural characteristics, it exhibits significant stability, making it persistent in the environment.

Typical of nitrophenols, including:

  • Reduction Reactions: This compound can be reduced to 2-chloro-5-hydroxylaminophenol through the action of specific enzymes such as NADPH-dependent nitroreductase. This reduction pathway is significant in microbial degradation processes .
  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom, leading to various derivatives.
  • Electrophilic Aromatic Substitution: The nitro group can activate the aromatic ring towards further electrophilic substitution reactions.

The synthesis of 2-chloro-5-nitrophenol can be achieved through various methods, including:

  • Nitration of Chlorophenols: By nitrating 2-chlorophenol using nitrating agents (such as nitric acid), 2-chloro-5-nitrophenol can be formed.
  • Reaction of Chlorinated Aromatics: Reacting chlorinated aromatic compounds with nitro groups under controlled conditions can yield this compound. For example, starting from 2-chlorophenol and introducing a nitro group through electrophilic substitution reactions .

2-Chloro-5-nitrophenol finds utility in various fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
  • Analytical Chemistry: The compound is used in analytical chemistry for developing methods to detect chlorinated pollutants.
  • Environmental Studies: Due to its persistence and toxicity, it is often studied in environmental science to understand pollution dynamics and degradation pathways.

Research on interaction studies involving 2-chloro-5-nitrophenol focuses on its environmental impact and degradation mechanisms. Studies have identified specific bacterial strains capable of degrading this compound, revealing insights into enzymatic pathways and metabolic processes involved in its breakdown. These studies are crucial for developing bioremediation strategies aimed at mitigating pollution from chlorinated nitroaromatic compounds .

Several compounds share structural similarities with 2-chloro-5-nitrophenol. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
2-Chloro-4-nitrophenolC₆H₄ClNO₂Similar structure but with different positioning of nitro group; slightly more biodegradable .
4-Chloro-3-nitrophenolC₆H₄ClNO₂Different chlorination pattern; used similarly as an intermediate .
2-NitrophenolC₆H₅NO₂Lacks chlorine; more readily biodegradable than chlorinated variants .
4-NitrophenolC₆H₄N₂O₂Also lacks chlorine; used in dye manufacturing; less toxic than chlorinated variants .

The uniqueness of 2-chloro-5-nitrophenol lies in its specific combination of chlorine and nitro groups at the ortho and para positions on the phenolic ring, contributing to its distinct chemical reactivity and environmental persistence compared to other similar compounds.

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

619-10-3

Wikipedia

2-Chloro-5-nitrophenol

Dates

Modify: 2023-08-15

Explore Compound Types